

Trimethylindium (CAS 3385-78-2): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Trimethylindium

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Introduction

Trimethylindium (TMI), with the CAS number 3385-78-2, is a pivotal organoindium compound with the chemical formula $\text{In}(\text{CH}_3)_3$. It presents as a colorless, pyrophoric solid that is crucial for various advanced technological applications, most notably as a high-purity indium precursor in the semiconductor industry.[1][2][3] Its high reactivity and volatility make it an essential component in Metal-Organic Chemical Vapor Deposition (MOCVD) for the fabrication of compound semiconductors such as Indium Phosphide (InP) and Indium Gallium Arsenide (InGaAs).[2] This technical guide provides an in-depth overview of **Trimethylindium**, encompassing its chemical and physical properties, detailed experimental protocols for its synthesis and handling, and its primary applications.

Chemical and Physical Properties

Trimethylindium is a monomeric compound in the gaseous state with a trigonal planar structure.[2] In the solid state, it can exist in two polymorphs: a tetragonal phase and a rhombohedral phase.[2] It is a potent Lewis acid, readily forming adducts with Lewis bases like secondary amines and phosphines.[2]

Data Presentation: Physical and Chemical Properties

Property	Value	Reference
CAS Number	3385-78-2	[1][2]
Molecular Formula	C ₃ H ₉ In	[2]
Molecular Weight	159.92 g/mol	[2]
Appearance	Colorless, opaque crystals	[1]
Melting Point	88 °C (190 °F; 361 K)	[1][2]
Boiling Point	134 °C (273 °F; 407 K)	[1][2]
Density	1.568 g/cm ³ (at 20 °C)	[1][2]
Vapor Pressure	log P (Torr) = 10.98 – 3204/T (K)	[2]
Solubility in Water	Reacts violently	[1]
Main Hazards	Pyrophoric, Corrosive	[1]

Data Presentation: Thermodynamic Properties

Property	Value	Unit	Reference
Standard Enthalpy of Formation ($\Delta_f H^\ominus_{298}$)	150.5-169.7	kJ/mol	[1]
Enthalpy of Fusion (h _{fust})	14.30	kJ/mol	[4]
Enthalpy of Sublimation (h _{sub})	48.50 ± 2.50	kJ/mol	[4]

Experimental Protocols

Synthesis of High-Purity Trimethylindium

A common method for synthesizing high-purity **Trimethylindium**, particularly for electronic applications, involves the reaction of an indium trihalide with an organoaluminum compound in

a high-boiling point hydrocarbon solvent. This method is designed to minimize oxygen-containing impurities.

Materials:

- Indium(III) chloride (InCl_3)
- Trimethylaluminum (TMA)
- Potassium fluoride (KF)
- Squalane (high-boiling hydrocarbon solvent)
- Nitrogen or Argon (inert gas)
- Cyclopentane (for washing)

Equipment:

- 12 L stainless steel kettle head pot with a thermowell, mechanical stirrer, and nitrogen inlet
- Dropping funnel
- Dry ice condenser
- Dry ice cooled receiver
- Vacuum pump

Procedure:

- To the 12 L stainless steel reactor, add 1500 g of potassium fluoride (KF), 800 g of indium(III) chloride (InCl_3), and 4 L of squalane under a nitrogen atmosphere.
- Attach a dropping funnel and add 100 ml of trimethylaluminum (TMA) to the stirred mixture.
- Heat the mixture to 125 °C.

- Slowly add the remaining TMA over 2.5 hours while maintaining the temperature between 100-120 °C.
- After the addition is complete, continue heating the mixture at 100-120 °C for an additional 3.5 hours.
- Cool the reaction mixture to room temperature.
- Remove the dropping funnel and replace it with a dry ice condenser connected to a dry ice cooled receiver.
- Apply a vacuum of 0.05 mm Hg.
- Slowly heat the pot to 58 °C (thermowell temperature of 45 °C) to begin the sublimation of **Trimethylindium**.
- Continue the sublimation for 12 hours, with a maximum pot temperature of 70 °C and a maximum thermowell temperature of 65 °C.
- The purified **Trimethylindium** will condense in the dry ice cooled receiver.
- For further purification to remove metallic impurities, the collected **Trimethylindium** can be washed with cyclopentane and resublimated.

Metal-Organic Chemical Vapor Deposition (MOCVD) of Indium Phosphide (InP)

Materials:

- **Trimethylindium** (TMIn) - high purity electronic grade
- Phosphine (PH₃) or Tertiarybutylphosphine (TBP)
- Hydrogen (H₂) - carrier gas
- Indium Phosphide (InP) or Gallium Arsenide (GaAs) substrate

Equipment:

- Horizontal or vertical MOCVD reactor with an IR-heated graphite susceptor
- Mass flow controllers for all gaseous precursors
- Pressure control system
- Substrate handling system

Procedure:

- Prepare the InP or GaAs substrate by cleaning, etching, and rinsing with deionized water.
- Load the substrate into the MOCVD reactor.
- Heat the substrate to the desired growth temperature, typically in the range of 520-650 °C, under a hydrogen carrier gas flow.[\[5\]](#)
- Introduce the Group V precursor (phosphine or TBP) into the reactor to stabilize the substrate surface.
- Introduce **Trimethylindium** into the reactor via the hydrogen carrier gas. The TMIn bubbler is typically maintained at a constant temperature (e.g., 17-20 °C) to ensure a stable vapor pressure.[\[5\]](#)[\[6\]](#)
- The V/III ratio (the ratio of the molar flow rate of the Group V precursor to the Group III precursor) is a critical parameter and is varied to optimize film quality, typically ranging from 1.5 to 80.[\[5\]](#)
- The chamber pressure is maintained at a low pressure, for example, between 20 and 200 mbar.[\[5\]](#)
- The deposition is carried out for the desired time to achieve the target film thickness.
- After the growth is complete, the TMIn flow is stopped, and the substrate is cooled down under a continuous flow of the Group V precursor to prevent surface decomposition.
- The grown InP epilayer can be characterized by techniques such as X-ray diffraction (XRD), photoluminescence (PL), and Hall measurements to assess its crystalline quality, optical

properties, and electrical properties.[5]

Safe Handling and Quenching of Trimethylindium

Trimethylindium is a pyrophoric material that ignites spontaneously on contact with air and reacts violently with water.[1][7] Strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

- Flame-resistant lab coat
- Safety glasses and a face shield
- Neoprene or nitrile rubber gloves[7]

Handling Procedures:

- All manipulations must be performed under an inert atmosphere (nitrogen or argon) in a glove box or using Schlenk line techniques.[7][8]
- Ensure all glassware and equipment are thoroughly dried before use.
- Keep flammable materials away from the work area.
- Have a Class D fire extinguisher, dry sand, or soda ash readily available for fire suppression. Do not use water.[7]

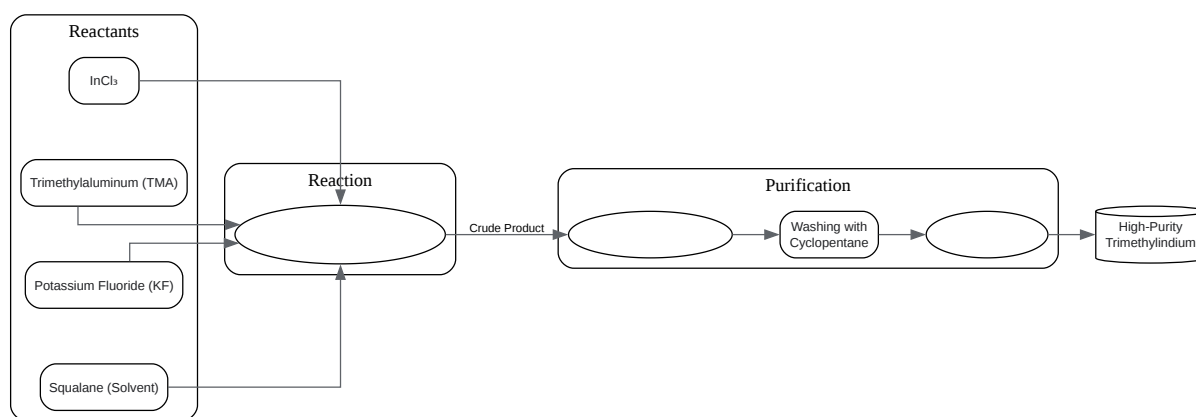
Quenching Procedure for Small Residual Amounts:

- Work in a fume hood and under an inert atmosphere.
- Place the flask containing the residual **Trimethylindium** in an ice bath.
- Slowly and dropwise, add a less reactive alcohol such as isopropanol to the cooled and stirred residue.
- Once the initial vigorous reaction subsides, a 1:1 mixture of isopropanol and water can be slowly added.

- Finally, water can be added dropwise to ensure complete quenching.
- The resulting solution should be neutralized before disposal as hazardous waste.

Visualizations

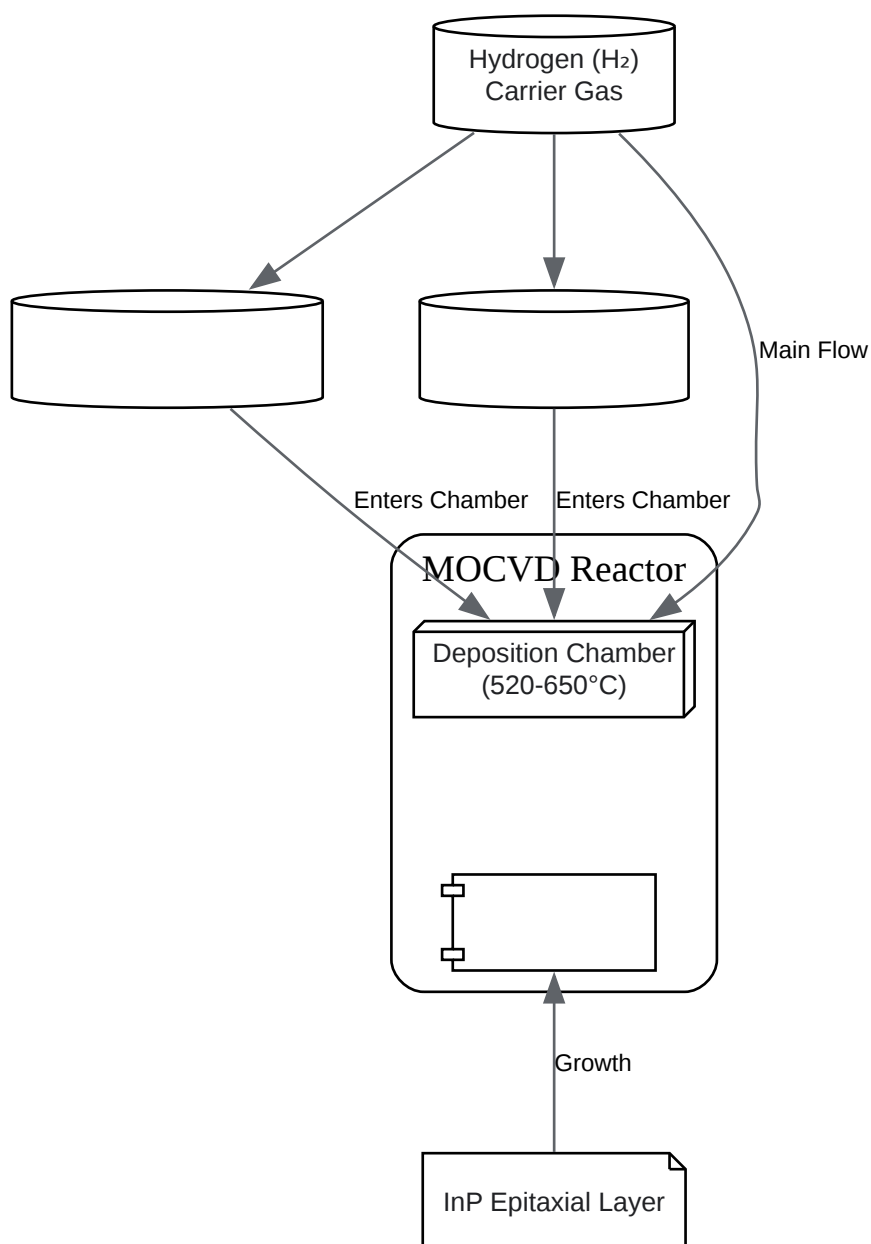
Synthesis of High-Purity Trimethylindium



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Caption: Workflow for the synthesis of high-purity **Trimethylindium**.

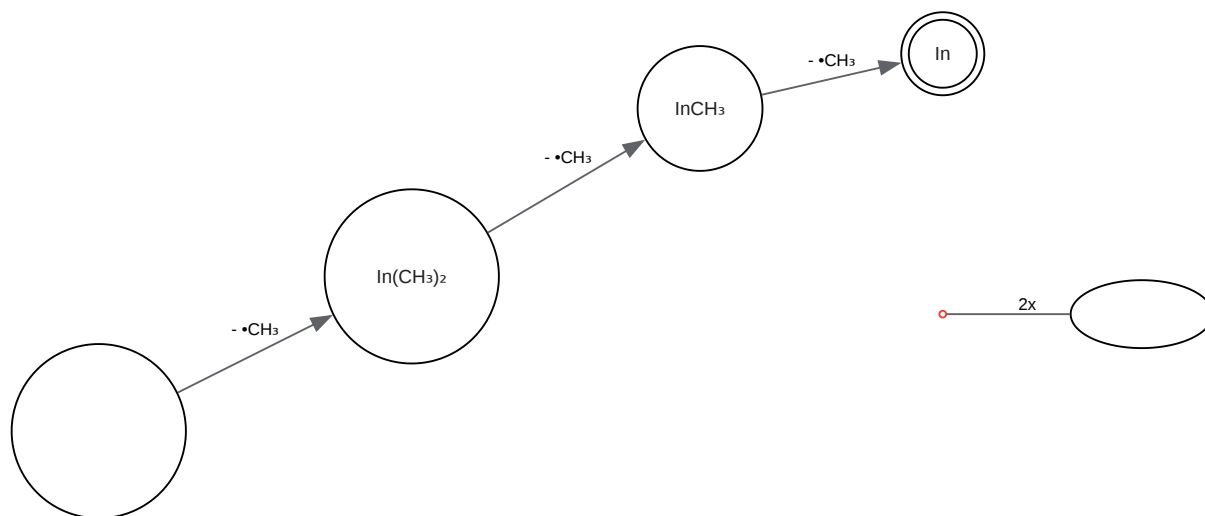
MOCVD Process for Indium Phosphide (InP) Growth



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Caption: Schematic of the MOCVD process for InP epitaxial growth.

Thermal Decomposition Pathway of Trimethylindium



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References

- 1. Synthesis and thermal properties of adducts of trimethylindium with nitrogen-containing Lewis bases - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Trimethylindium - Wikipedia [en.wikipedia.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. chemeo.com [chemeo.com]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. horiba.com [horiba.com]
- 7. gelest.com [gelest.com]

- 8. Purification [chem.rochester.edu]
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